LNP Lipid-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

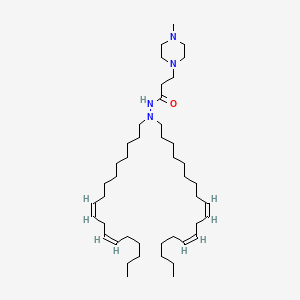

C44H82N4O |

|---|---|

Poids moléculaire |

683.1 g/mol |

Nom IUPAC |

3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide |

InChI |

InChI=1S/C44H82N4O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(45-44(49)36-39-47-42-40-46(3)41-43-47)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-43H2,1-3H3,(H,45,49)/b14-12-,15-13-,20-18-,21-19- |

Clé InChI |

PGBXZZRTJGILHS-QYCRHRGJSA-N |

SMILES isomérique |

CCCCC/C=C\C/C=C\CCCCCCCCN(NC(=O)CCN1CCN(CC1)C)CCCCCCCC/C=C\C/C=C\CCCCC |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)NC(=O)CCN1CCN(CC1)C |

Origine du produit |

United States |

Foundational & Exploratory

what is LNP Lipid-5 chemical structure

An In-depth Technical Guide to the Ionizable Lipid: LNP Lipid-5

Introduction

This compound, also known as heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is a novel, synthetic ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2][3][4][5] Its structure is designed to ensure efficient encapsulation of mRNA, facilitate endosomal escape, and enable effective protein expression in target cells, while also demonstrating a favorable pharmacokinetic profile and low toxicity.[3][4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tertiary amine head group, which is ionizable, and two hydrophobic tails. This amphipathic nature is crucial for its function in forming LNPs. The official IUPAC name for this compound is heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate.[5]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [5] |

| CAS Number | 2089251-33-0 | [4][5] |

| Molecular Formula | C44H87NO5 | [3][4][5] |

| Molecular Weight | 710.17 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [3][7] |

| pKa | 6.56 | [5] |

| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [3] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of heptadecanoic acid with aminooctanol, followed by esterification under appropriate conditions with the addition of hydroxyethyl (B10761427) nonanol and an oxidant.[7]

Formulation of LNP-mRNA Nanoparticles

LNP-mRNA formulations incorporating this compound are typically prepared using a rapid mixing method, such as microfluidic mixing, to ensure the formation of uniform nanoparticles.

Materials:

-

This compound

-

Dipalmitoylphosphatidylcholine (DSPC)

-

Cholesterol

-

Polyethylene glycol (PEG)-lipid conjugate (e.g., DMG-PEG 2000)

-

mRNA in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[8]

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and a PEG-lipid in ethanol. A common molar ratio for the lipid mixture is 50:10:38.5:1.5 (this compound:DSPC:cholesterol:PEG-lipid).[9]

-

Aqueous Phase Preparation: The mRNA is diluted in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5) to a desired concentration (e.g., 200 µg/mL).[8]

-

Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in aqueous buffer are loaded into separate syringes of a microfluidic mixing device. The solutions are mixed at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 10 mL/min).[8]

-

Dialysis and Concentration: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.[8][9] The LNPs can then be concentrated using ultrafiltration if necessary.[8]

Characterization of LNP-mRNA Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS. Measure the size and PDI using a DLS instrument. Formulations with an average diameter of less than 100 nm and a PDI below 0.2 are generally desired.[8][10]

2. Zeta Potential Measurement:

-

Method: Laser Doppler Electrophoresis.

-

Procedure: Dilute the LNP suspension in deionized water. Measure the zeta potential. A near-neutral surface charge at physiological pH is typical for ionizable lipid-based LNPs.[][12]

3. mRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay.

-

Procedure: The fluorescence of the RiboGreen dye, which binds to nucleic acids, is measured in the LNP sample before and after lysis with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated from the difference in fluorescence. High encapsulation efficiencies, often exceeding 90%, are achievable.[13]

In Vivo Performance

Preclinical studies in rats have demonstrated the biodistribution and clearance profile of this compound. Following intravenous administration, this compound and its metabolites are rapidly distributed, with peak concentrations in most tissues occurring within one hour.[2] The highest concentrations are observed in the liver and spleen.[4] Clearance is also rapid, with the lipid and its metabolites being primarily cleared through hepatobiliary and renal pathways within 168 hours, with no evidence of significant tissue accumulation.[2] In terms of efficacy, LNPs formulated with Lipid-5 have been shown to lead to consistent levels of protein expression upon repeat dosing in mice.[6]

Table 2: Summary of In Vivo Performance of this compound Formulations

| Parameter | Observation | Species | Reference(s) |

| Biodistribution | Rapid distribution with peak concentrations within 1 hour in most tissues. Highest levels in liver and spleen. | Rat | [2][4] |

| Clearance | Complete clearance within 168 hours via hepatobiliary and renal routes. | Rat | [2] |

| Protein Expression | Consistent protein expression levels observed with repeat dosing. | Mouse | [6] |

| Toxicity | Described as having non-toxic side effects. | Rodent and Primate | [3] |

Logical Workflow

The following diagram illustrates the general workflow from LNP-mRNA formulation to in vivo application.

Caption: Workflow for LNP-mRNA formulation, characterization, and in vivo application.

References

- 1. blog.curapath.com [blog.curapath.com]

- 2. Biodistribution of Lipid 5, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate CAS#: 2089251-33-0 [m.chemicalbook.com]

- 4. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate | 2089251-33-0 [chemicalbook.com]

- 5. Lipid 5 | CAS 2089251-33-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. researchgate.net [researchgate.net]

- 7. Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate [chembk.com]

- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 10. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

LNP Lipid-5: A Technical Guide to its Physical and Chemical Properties for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

LNP Lipid-5, also known as Compound Lipid 2, is a synthetic, ionizable amino lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics, such as mRNA.[1][2][3] Its chemical structure is designed to facilitate the encapsulation of genetic material and promote its efficient release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its use in LNP formulations, and the experimental protocols relevant to its application.

Physical and Chemical Properties

The fundamental characteristics of this compound are crucial for understanding its behavior in LNP formulations and its role in successful drug delivery. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 8-[(2-hydroxyethyl)[8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester | [4] |

| Molecular Formula | C44H87NO5 | [4][5] |

| Molecular Weight | 710.2 g/mol | [4] |

| CAS Number | 2089251-33-0 | [4][5] |

| Appearance | A solution in ethanol (B145695) | [4] |

| pKa | 6.56 | [4][6] |

| Solubility | Soluble in Ethanol (100 mg/ml) | [4] |

| Purity | >95% | [4][5] |

Role in Lipid Nanoparticle Formulations

This compound is a key excipient in LNP-based drug delivery systems. As an ionizable cationic lipid, it plays a pivotal role in both the encapsulation of negatively charged nucleic acids and their subsequent release from the endosome into the cytoplasm.[7] At an acidic pH (typically below its pKa), as is common during the LNP formulation process, the amino group of Lipid-5 becomes protonated, leading to a positive charge that facilitates the complexation with the negatively charged phosphate (B84403) backbone of mRNA or other nucleic acids.[6] Upon entering a cell and trafficking to the endosome, the acidic environment of the late endosome again leads to the protonation of Lipid-5. This charge switch is believed to disrupt the endosomal membrane, allowing the encapsulated cargo to escape into the cytoplasm where it can be translated into protein.[7][8]

LNPs incorporating Lipid-5 have demonstrated potent delivery of mRNA in non-human primates and are noted for their rapid clearance from the body, which contributes to a lower toxicity profile.[5] Specifically, Lipid-5 has been shown to be effective for intravenous delivery to the liver.[5]

A typical LNP formulation consists of four main components:

-

Ionizable Cationic Lipid: Such as this compound, which is crucial for encapsulating the nucleic acid cargo and facilitating its endosomal escape.[][10]

-

Helper Lipid (Phospholipid): Often a phospholipid like distearoylphosphatidylcholine (DSPC), which contributes to the structural integrity of the nanoparticle.[][]

-

Cholesterol: A structural lipid that helps to stabilize the LNP and modulate membrane fluidity.[][10]

-

PEGylated Lipid: A lipid modified with polyethylene (B3416737) glycol (PEG) to control the particle size and reduce aggregation, thereby increasing the stability and circulation time of the LNPs.[][12]

The molar ratio of these components is a critical parameter that influences the physicochemical properties and in vivo performance of the LNPs.[]

Experimental Protocols

Detailed experimental protocols are essential for the successful formulation and characterization of LNPs containing Lipid-5. The following sections outline typical methodologies.

LNP Formulation via Microfluidic Mixing

A standard method for producing uniform LNPs is through rapid mixing using a microfluidic device.[13]

Materials:

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA (or other nucleic acid cargo)

-

Ethanol (anhydrous)

-

Sodium Acetate (B1210297) Buffer (25 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

-

Lipid Preparation: Prepare a stock solution of the lipids (this compound, DSPC, cholesterol, and PEG-DMG) in ethanol. A common molar ratio is 50:10:38.5:1.5, respectively.[14]

-

Nucleic Acid Preparation: Dissolve the mRNA in the sodium acetate buffer.

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., a staggered herringbone micromixer) to rapidly mix the lipid-ethanol solution with the aqueous mRNA solution.[15] The flow rate ratio of the aqueous to organic phase is typically 3:1.

-

Dialysis: The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer. This step also neutralizes the surface charge of the LNPs.[14]

-

Concentration and Sterilization: The dialyzed LNP solution can be concentrated using appropriate ultrafiltration methods and sterilized by passing through a 0.22 µm filter.

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP formulation in PBS. Measure the particle size (Z-average diameter) and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2. Zeta Potential Measurement:

-

Method: Laser Doppler Velocimetry.

-

Procedure: Dilute the LNPs in an appropriate buffer (e.g., PBS) and measure the zeta potential. This provides information about the surface charge of the nanoparticles. At physiological pH, LNPs formulated with ionizable lipids should have a near-neutral charge.[16]

3. Encapsulation Efficiency:

-

Method: RiboGreen Assay.

-

Procedure:

-

Measure the total amount of mRNA in the LNP formulation after lysing the nanoparticles with a detergent (e.g., Triton X-100).

-

Measure the amount of free, unencapsulated mRNA in the supernatant after separating the LNPs (e.g., by spin column filtration).

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

4. pKa Determination:

-

Method: TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) Binding Assay.[17][18]

-

Procedure:

-

Prepare a series of buffers with a range of pH values.

-

Add the LNP formulation and TNS to each buffer.

-

Measure the fluorescence intensity. TNS fluorescence increases upon binding to the hydrophobic cores of the LNPs, which occurs when the ionizable lipid is neutral.

-

The pKa is determined as the pH at which 50% of the maximum fluorescence intensity is observed.[17]

-

Mechanism of Action: Endosomal Escape

The efficacy of LNP-mediated delivery of nucleic acids is highly dependent on the ability of the cargo to escape the endosome and reach the cytoplasm. The ionizable nature of this compound is central to this process.

Conclusion

This compound is a well-characterized ionizable lipid that is integral to the development of effective and safe LNP-based nucleic acid delivery systems. Its specific physical and chemical properties, particularly its pKa, are finely tuned to enable both stable encapsulation of genetic material and its efficient release into the cellular cytoplasm. The experimental protocols outlined in this guide provide a foundation for the formulation and characterization of LNPs containing Lipid-5, which will continue to be a valuable tool for researchers and drug developers in the field of genetic medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lipid 5 | CAS 2089251-33-0 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Lipid 5 - Echelon Biosciences [echelon-inc.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]

- 10. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. sartorius.com [sartorius.com]

- 17. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

LNP Lipid-5: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

LNP Lipid-5, also identified as Compound Lipid 2, is a proprietary ionizable amino lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA-based therapeutics and vaccines. Its chemical structure, heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is designed to facilitate efficient encapsulation of mRNA, promote endosomal escape, and ensure the effective delivery of the genetic payload into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the available information on the discovery and synthesis of this compound, including its chemical properties, formulation strategies, and in vivo behavior.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in drug delivery systems.

| Property | Value | Reference |

| Chemical Name | heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | [1][2] |

| Alternative Name | Compound Lipid 2 | [3][4] |

| CAS Number | 2430034-00-5 | [5][6] |

| Chemical Formula | C44H82N4O | [3][4] |

| Molecular Weight | 683.15 g/mol | [3][4] |

Discovery of this compound

While the precise timeline and the specific researchers behind the initial discovery of this compound are not extensively detailed in publicly available literature, its development can be situated within the broader context of the intensive research and development of ionizable lipids for mRNA delivery. The affiliations of researchers on key publications suggest that scientists at Moderna, Inc. have been instrumental in its characterization and application.[1][2] The design of such lipids is a result of a systematic process of synthesizing and screening libraries of compounds to identify structures that optimize the balance between potency (efficient mRNA delivery) and safety (low toxicity and rapid metabolism). The inclusion of ester bonds in the lipid structure, a key feature of Lipid-5, is a deliberate design choice to ensure biodegradability and rapid clearance from the body, thereby improving its safety profile.[2]

Synthesis Pathway

A detailed, step-by-step synthesis protocol for this compound is not publicly disclosed. However, based on the general principles of ionizable lipid synthesis, a plausible synthetic route can be inferred. The synthesis of similar ionizable lipids often involves multi-step reactions.

A general overview of ionizable lipid synthesis is the SN2 reaction of a polyamine core with alkyl epoxide tails. While not specific to Lipid-5, this provides a foundational understanding of the chemical processes involved.

The synthesis of ionizable lipids can also be achieved through Michael addition chemistry, where alkyl tails are reacted with polyamine molecules to form the core structure.

Based on the structure of Lipid-5, a likely synthetic pathway would involve the following key steps:

-

Synthesis of the Amine Headgroup: This would involve the synthesis of the central tertiary amine with a hydroxyl group.

-

Synthesis of the Lipid Tails: The two distinct lipid tails, one with a terminal ester group, would be synthesized separately.

-

Conjugation: The amine headgroup would then be conjugated to the lipid tails through esterification and other coupling reactions to yield the final this compound molecule.

The following diagram illustrates a logical relationship for a generalized synthesis of an ionizable lipid, which could be conceptually similar to the synthesis of this compound.

Caption: Generalized synthetic workflow for an ionizable lipid.

Experimental Protocols

While a specific synthesis protocol for this compound is not available, detailed protocols for the formulation of LNPs using ionizable lipids are well-documented.

LNP Formulation via Microfluidics

A common and reproducible method for formulating LNPs involves microfluidic mixing.

Workflow for LNP Formulation using Microfluidics:

Caption: Experimental workflow for LNP formulation.

Methodology:

-

Preparation of Lipid Stock Solution: this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio. A commonly cited molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

Preparation of mRNA Solution: The mRNA is diluted in an acidic aqueous buffer, typically a citrate (B86180) or acetate (B1210297) buffer at pH 4.0.

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and pumped through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer). The rapid mixing of the two streams leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA to form LNPs.

-

Purification: The resulting LNP suspension is then dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and unencapsulated mRNA.

-

Concentration and Sterilization: The purified LNPs may be concentrated to the desired final concentration and sterilized by filtration through a 0.22 µm filter.

In Vivo Performance and Metabolism

Studies in Sprague-Dawley rats have provided significant insights into the in vivo behavior of this compound.

Biodistribution

Following intravenous administration of LNPs containing radiolabeled Lipid-5, the lipid and its metabolites were rapidly and widely distributed throughout the body, with peak concentrations in most tissues observed within one hour.[1] After 10 hours, the radioactivity was primarily concentrated in the urinary and digestive tracts, and by 24 hours, it was almost exclusively localized in the liver and intestines, indicating hepatobiliary and renal clearance.[1] Complete clearance of Lipid-5 and its metabolites was observed within 7 days.[1]

Metabolism

This compound is designed for rapid metabolism in the body. The primary metabolic pathway is ester hydrolysis, which cleaves the ester bonds in the lipid tails.[2] This initial step breaks down Lipid-5 into an aliphatic alcohol and a diacidic amino head group moiety. These metabolites are then further metabolized through β-oxidation.[2] In vitro studies using human, nonhuman primate, and rat hepatocytes have shown similar metabolic profiles.[2]

Signaling Pathway for LNP Uptake and Endosomal Escape:

Caption: LNP cellular uptake and mRNA release mechanism.

Elimination

More than 90% of the administered dose of radiolabeled Lipid-5 was recovered in the urine (approximately 65%) and feces (approximately 35%) within 72 hours of administration, primarily as oxidative metabolites.[2] This demonstrates the rapid and efficient elimination of the lipid and its byproducts from the body.

Quantitative Data Summary

The following tables summarize the key quantitative data related to LNP formulations containing Lipid-5 and its in vivo clearance.

Table 1: LNP Formulation Parameters

| Parameter | Value |

| Ionizable Lipid | This compound |

| Molar Ratio (Lipid-5:DSPC:Cholesterol:PEG-lipid) | 50:10:38.5:1.5 |

| Aqueous Buffer pH for Formulation | 4.0 |

| Final Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |

Table 2: In Vivo Clearance of this compound in Rats [2]

| Time Point | Percentage of Administered ¹⁴C Dose Recovered |

| Urine (72 hours) | ~65% |

| Feces (72 hours) | ~35% |

| Total Recovery (72 hours) | >90% |

Conclusion

This compound is a state-of-the-art ionizable lipid that plays a pivotal role in the development of effective and safe mRNA-based medicines. Its chemical design facilitates efficient mRNA encapsulation and delivery, while its biodegradability ensures rapid metabolism and clearance, minimizing the potential for long-term toxicity. While the specific details of its initial discovery and synthesis remain proprietary, the available data on its formulation, in vivo behavior, and metabolic pathways provide a strong foundation for its continued use and for the rational design of next-generation ionizable lipids for gene therapy. The experimental protocols for LNP formulation outlined in this guide offer a practical framework for researchers working to harness the therapeutic potential of mRNA.

References

- 1. Biodistribution of Lipid 5, mRNA, and Its Translated Protein Following Intravenous Administration of mRNA-Encapsulated Lipid Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic Exposure, Metabolism, and Elimination of [14C]-Labeled Amino Lipid, Lipid 5, after a Single Administration of mRNA Encapsulating Lipid Nanoparticles to Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lipid 5 — TargetMol Chemicals [targetmol.com]

- 6. abmole.com [abmole.com]

An In-depth Technical Guide on the Role of Ionizable Lipids in Lipid Nanoparticle Self-Assembly

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of lipid nanoparticles (LNPs) has been a revolutionary step forward in the field of nucleic acid-based therapeutics, most notably demonstrated by the rapid deployment of mRNA vaccines against COVID-19.[1][2] At the core of these advanced delivery systems are ionizable lipids, a class of cationic lipids with a unique pH-dependent charge.[3][4] While specific designations like "LNP Lipid-5" often refer to proprietary molecules developed within individual research groups or companies, the fundamental principles of their role in LNP self-assembly are well-understood through the study of publicly disclosed lipids. This guide will use the well-characterized ionizable lipid SM-102, a key component in the Moderna COVID-19 vaccine, as a representative example to provide an in-depth technical overview of the role of ionizable lipids in the self-assembly and function of LNPs.

The Core Function of Ionizable Lipids in LNP Self-Assembly

Ionizable lipids are indispensable to the formulation and efficacy of LNPs for nucleic acid delivery, serving two primary functions: the encapsulation of the nucleic acid payload and the facilitation of its release into the cytoplasm of target cells.[1][5] A typical LNP formulation consists of four main components: an ionizable lipid, a helper lipid (like DSPC), cholesterol, and a PEGylated lipid.[1][4]

The defining characteristic of an ionizable lipid is its tertiary amine head group, which has a pKa value that allows it to be positively charged in acidic conditions and neutral at physiological pH.[4][5] This pH-responsive behavior is central to the LNP self-assembly process and its subsequent biological activity.

During the formulation process, which is often carried out using microfluidics, the ionizable lipids are dissolved in an organic solvent (e.g., ethanol) and mixed with an aqueous solution containing the negatively charged nucleic acid cargo (e.g., mRNA, siRNA) at an acidic pH (typically pH 4-6).[6][7] In this acidic environment, the ionizable lipid's head group becomes protonated, leading to a positive charge. This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acid, initiating the self-assembly process and leading to the encapsulation of the payload within the forming nanoparticle core.[5]

Once administered and circulating in the body at a physiological pH of ~7.4, the ionizable lipid becomes deprotonated and thus neutrally charged.[3] This neutrality is crucial for reducing toxicity and preventing aggregation with negatively charged serum proteins, which would otherwise lead to rapid clearance of the LNPs from circulation.[4] Upon cellular uptake, typically via endocytosis, the LNP is trafficked into the endosome, where the internal pH drops. This acidic environment again protonates the ionizable lipid, which is thought to disrupt the endosomal membrane through interactions with anionic lipids, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated into protein (in the case of mRNA) or exert its gene-silencing effects (in the case of siRNA).[3][5]

Quantitative Data on LNP Formulations

The physicochemical properties of LNPs are critical quality attributes that determine their stability, safety, and efficacy. These properties are heavily influenced by the choice of ionizable lipid and the formulation parameters. The following tables summarize typical quantitative data for LNPs formulated with the ionizable lipid SM-102.

Table 1: Physicochemical Properties of SM-102 based LNPs

| Parameter | Typical Value | Method of Analysis |

| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at pH 7.4) | Near-neutral (-10 to +10 mV) | Electrophoretic Light Scattering (ELS) |

| Encapsulation Efficiency | > 90% | RiboGreen/PicoGreen Assay |

Table 2: Influence of Microfluidic Formulation Parameters on LNP Characteristics

| Parameter | Variation | Effect on Particle Size |

| Flow Rate Ratio (Aqueous:Organic) | Increasing the ratio | Decrease |

| Total Flow Rate | Increasing the rate | Decrease |

| Lipid Composition (molar ratio) | Varies by formulation | Significant impact on size, PDI, and efficiency |

Experimental Protocols

1. LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for producing mRNA-LNPs using a microfluidic device.

-

Preparation of Lipid Phase (Organic):

-

Prepare stock solutions of the ionizable lipid (e.g., SM-102), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG2000) in 100% ethanol (B145695).[8]

-

Combine the lipid stock solutions in a sterile tube to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:PEG-lipid).

-

Dilute the final lipid mixture with ethanol to the desired final lipid concentration.

-

-

Preparation of Nucleic Acid Phase (Aqueous):

-

Thaw the mRNA or siRNA cargo on ice.

-

Dilute the nucleic acid to the target concentration in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[8]

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Install the syringes onto a microfluidic mixing system (e.g., a system equipped with a herringbone micromixer).[9]

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[8]

-

Set the total flow rate (TFR) to control the mixing time and resulting particle size.

-

Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of the lipids and nucleic acid into LNPs.[10]

-

-

Downstream Processing:

2. LNP Characterization Protocols

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP sample in PBS (pH 7.4).

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their size distribution and PDI.[11]

-

-

Zeta Potential Measurement:

-

Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to reduce charge screening effects.[11]

-

Measure the electrophoretic mobility of the particles in an applied electric field using an Electrophoretic Light Scattering (ELS) instrument. This mobility is then converted to the zeta potential.

-

-

Encapsulation Efficiency Quantification:

-

Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen (for RNA) or PicoGreen (for DNA).

-

Measure the fluorescence of the intact LNP sample.

-

Measure the fluorescence of a second sample after lysing the LNPs with a detergent (e.g., Triton X-100) to release all the encapsulated nucleic acid.

-

The encapsulation efficiency is calculated as: (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) * 100%.

-

Visualizations of Key Processes

Caption: Workflow for LNP self-assembly using microfluidics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 9. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of LNP Ionizable Lipids: A Technical Guide to "Lipid-5" Variants

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipid nanoparticle (LNP) technology for nucleic acid delivery, precise identification and characterization of all components are paramount. The nomenclature of proprietary ionizable lipids can, at times, present a challenge to researchers. This technical guide addresses the distinct ionizable lipids that have been referred to as "LNP Lipid-5" or "Lipid 5", providing a clear delineation of their chemical properties, formulation strategies, and functional roles. This guide will focus on two distinct chemical entities: the widely used SM-102 , also marketed as Lipid 5 , and a separate ionizable lipid commercialized as This compound .

Executive Summary

This document provides a detailed overview of two distinct ionizable lipids, SM-102 (often referred to as Lipid 5) and another compound marketed as this compound. It is crucial for researchers to distinguish between these two lipids, as they possess different chemical structures, CAS numbers, and molecular formulas, which in turn will influence their performance in LNP formulations. This guide presents key physicochemical data, detailed experimental protocols for LNP formulation, and a discussion of the underlying mechanisms of LNP-mediated cellular delivery.

Delineating the "Lipid-5" Nomenclature

It is essential to clarify that the term "Lipid-5" can refer to at least two different chemical compounds, depending on the supplier. This guide will differentiate them based on their CAS numbers.

Table 1: Identification of "Lipid-5" Variants

| Common Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Lipid 5, SM-102 | 2089251-33-0[1][2] | C44H87NO5[1][2] | 710.17[2] |

| This compound | 2430034-00-5[3][4] | C44H82N4O[3][4] | 683.15[3] |

In-Depth Profile: Lipid 5 (SM-102)

CAS Number: 2089251-33-0

IUPAC Name: heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

SM-102 is a well-characterized, patent-protected ionizable lipid that has been a critical component in the success of mRNA-based therapeutics, most notably in the Moderna COVID-19 vaccine. Its structure is designed for efficient encapsulation of nucleic acids at low pH and subsequent endosomal escape into the cytoplasm.

Physicochemical Properties

Quantitative data for SM-102 is crucial for designing effective LNP formulations. The pKa of the ionizable lipid is a key parameter that governs both the encapsulation efficiency and the endosomal release of the payload.

Table 2: Physicochemical Data for SM-102 (Lipid 5)

| Property | Value | Reference |

| pKa | 6.56 - 6.68 | [1][5] |

| Purity | ≥95% | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Solubility | Soluble in ethanol (B145695) | [1] |

Experimental Protocols for LNP Formulation with SM-102

The formulation of LNPs is a critical step that dictates the final characteristics of the nanoparticles, such as size, polydispersity, and encapsulation efficiency. Microfluidic mixing is a commonly employed technique for the reproducible production of LNPs.

2.2.1. Materials

-

Ionizable Lipid: SM-102 (in ethanol)

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (in ethanol)

-

Cholesterol: (in ethanol)[6]

-

PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)[6]

-

Nucleic Acid: mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5)[6]

-

Solvent: Anhydrous Ethanol

-

Aqueous Buffer: Citrate (B86180) buffer (e.g., pH 4.0, 10 mM)[7]

-

Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4

2.2.2. Standard LNP Composition

A widely used molar ratio for LNP formulations containing SM-102 is as follows:

Table 3: Molar Ratios for a Standard SM-102 LNP Formulation

| Component | Molar Ratio (%) | Reference |

| SM-102 | 50 | [6][8][9] |

| DSPC | 10 | [6][8][9] |

| Cholesterol | 38.5 | [6][8][9] |

| DMG-PEG 2000 | 1.5 | [6][8][9] |

2.2.3. LNP Synthesis via Microfluidics

-

Preparation of Lipid Stock Solutions: Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.[6][8]

-

Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratios to create a final lipid mixture in ethanol.[6] Ensure the mixture is fully solubilized; gentle warming may be necessary, especially for cholesterol.[6]

-

Nucleic Acid Preparation: Dilute the mRNA to the target concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).[7]

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to combine the ethanolic lipid mixture with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[9] The rapid mixing induces a change in solvent polarity, leading to the self-assembly of LNPs and encapsulation of the mRNA.

-

Downstream Processing: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH.[7] This step is crucial for the formation of stable and biocompatible LNPs.

-

Sterilization: The final LNP formulation should be sterile-filtered through a 0.22 µm filter.

LNP Characterization

Table 4: Key Characterization Parameters for SM-102 LNPs

| Parameter | Method | Typical Values | Description | Reference |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80-120 nm, PDI < 0.2 | Size influences biodistribution and cellular uptake. PDI indicates the homogeneity of the particle population. | |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at pH 7.4 | Surface charge affects stability and interaction with biological membranes. | |

| Encapsulation Efficiency | RiboGreen Assay | > 90% | The percentage of nucleic acid successfully encapsulated within the LNPs. |

In Vivo Performance

LNPs formulated with SM-102 have demonstrated robust in vivo performance. Intramuscular administration of mRNA-containing SM-102 LNPs leads to high levels of protein expression at the injection site and can induce potent immune responses.[5] Intravenous administration has been shown to result in significant protein expression, primarily in the liver.[5] Studies in non-human primates have also confirmed the efficacy and favorable safety profile of SM-102 based LNPs for repeated dosing.

Profile: this compound

CAS Number: 2430034-00-5

This ionizable lipid is also marketed for the formulation of LNPs for nucleic acid delivery. While less prevalent in the literature than SM-102, it has been utilized in the development of mRNA vaccines.

Physicochemical Properties

Table 5: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C44H82N4O | [3][4] |

| Molecular Weight ( g/mol ) | 683.15 | [3] |

| Appearance | Powder | [3] |

| Storage | -20°C | [3] |

Experimental Use

This compound has been evaluated as part of a panel of ionizable lipids for the delivery of a SARS-CoV-2 RBD-hFc mRNA vaccine candidate.[7] In these studies, various LNP formulations were prepared and screened in vivo for their ability to elicit an immune response. While the specific formulation details for this compound are contained within the primary literature and its supplementary information, the general approach involves the formulation of a four-component LNP similar to that described for SM-102. Researchers interested in utilizing this lipid should consult the primary literature for detailed experimental protocols, including the specific helper lipids, cholesterol, and PEG-lipid ratios used, as well as the precise formulation conditions.

Further research has investigated the biodistribution, metabolism, and elimination of this lipid when formulated into LNPs for mRNA delivery in rats. These studies are critical for understanding the pharmacokinetic and safety profile of LNPs containing this specific ionizable lipid. Additionally, molecular dynamics simulations have been employed to understand the distribution of this compound within a lipid bilayer, providing insights into the structural organization of the resulting nanoparticles.

Mechanism of LNP-mediated mRNA Delivery

The successful delivery of mRNA to the cytoplasm of target cells by LNPs is a multi-step process. The following diagrams illustrate the key stages of this pathway.

LNP Formulation and Cellular Uptake

The process begins with the self-assembly of the LNP, encapsulating the mRNA cargo. These nanoparticles then circulate and are taken up by target cells, primarily through endocytosis.

Endosomal Escape and mRNA Translation

Once inside the cell within an endosome, the acidic environment of the endosome plays a critical role in the release of the mRNA.

Conclusion

The successful development of LNP-based nucleic acid therapeutics relies on a precise understanding of each component of the formulation. This guide clarifies the ambiguity surrounding the "Lipid-5" nomenclature by providing detailed information on two distinct ionizable lipids: the widely documented SM-102 (often sold as Lipid 5) and another commercially available this compound. For SM-102, a wealth of public data allows for the establishment of robust formulation and characterization protocols. For this compound (CAS 2430034-00-5), while its utility has been demonstrated, researchers must refer to the specific primary literature to obtain the detailed experimental conditions necessary for its effective use. By carefully considering the specific CAS number and associated data, researchers can confidently select and formulate the appropriate ionizable lipid to advance their drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. sciety.org [sciety.org]

- 3. Sreyoshi Sur - Google Scholar [scholar.google.fr]

- 4. researchgate.net [researchgate.net]

- 5. Request a Protocol - Bio-protocol [bio-protocol.org]

- 6. [PDF] Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size | Semantic Scholar [semanticscholar.org]

- 7. preprints.org [preprints.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Critical Role of pKa in the Efficacy of LNP Lipid-5 for RNA Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The ionizable lipid component of a lipid nanoparticle (LNP) formulation is a pivotal determinant of its success as a delivery vehicle for RNA-based therapeutics. Among the novel ionizable lipids developed, LNP Lipid-5 has emerged as a significant player. A key physicochemical parameter governing its function is the apparent acid dissociation constant (pKa). This guide provides a comprehensive overview of the pKa value of this compound, the methodologies for its determination, and its profound impact on the mechanism of intracellular drug delivery.

Quantitative Data Summary: pKa of this compound

The apparent pKa of an ionizable lipid within an LNP formulation is the pH at which 50% of the lipid molecules are ionized. This parameter is crucial for the effective encapsulation of RNA at an acidic pH and for the subsequent release of the cargo into the cytoplasm of target cells.

| Parameter | Value | Method of Determination | Reference |

| Apparent pKa | 6.56 | Experimental (TNS Assay) | [1][2] |

This experimentally determined pKa value places this compound within the optimal range of 6 to 7, which is widely considered ideal for efficient in vivo RNA delivery[3][4].

The Significance of pKa in LNP-Mediated RNA Delivery

The pKa of this compound is not merely a static value but a dynamic switch that dictates the behavior of the LNP at different biological pH environments. This pH-responsive ionization is central to overcoming one of the most significant barriers to intracellular drug delivery: endosomal escape.

pH-Dependent Protonation and Endosomal Escape

The journey of an LNP-encapsulated RNA therapeutic to its site of action involves several steps, with endosomal escape being a critical bottleneck. The process, driven by the pKa of the ionizable lipid, can be summarized as follows:

-

Systemic Circulation (pH ~7.4): At the physiological pH of the bloodstream, which is well above the pKa of this compound (6.56), the lipid remains predominantly neutral. This neutrality is advantageous as it minimizes non-specific interactions with blood components and reduces potential toxicity.

-

Endocytosis: The LNPs are taken up by target cells through endocytosis, a process where the cell membrane engulfs the nanoparticle, enclosing it within an endosome.

-

Endosomal Acidification: Once inside the cell, the endosome begins to mature, and its internal pH progressively drops from approximately 6.5 to as low as 5.0.

-

Protonation of this compound: As the endosomal pH approaches and drops below the pKa of this compound (6.56), the tertiary amine group of the lipid becomes protonated, leading to a net positive charge on the LNP surface.

-

Membrane Destabilization and Cargo Release: The positively charged LNP can then interact with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a structural change in the LNP, potentially leading to the formation of a non-bilayer hexagonal phase. This destabilizes the endosomal membrane, allowing the encapsulated RNA to escape into the cytoplasm where it can be translated into the therapeutic protein.

This critical pH-triggered mechanism is visualized in the following diagram:

Caption: pH-dependent protonation of this compound and subsequent RNA release.

Experimental Protocol: Determination of Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of ionizable lipids within an LNP formulation. The principle of the assay relies on the property of TNS to fluoresce when it binds to the positively charged surface of the LNP, which occurs at pH values below the lipid's pKa.

Materials

-

LNP formulation containing this compound

-

TNS (6-(p-toluidino)-2-naphthalenesulfonic acid, sodium salt) stock solution (e.g., 1 mM in DMSO)

-

A series of buffers with a pH range spanning the expected pKa (e.g., from pH 3 to 9). Common buffers include citrate, phosphate, and borate (B1201080) buffers.

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Methodology

-

Preparation of Buffer Series: Prepare a series of buffers with finely spaced pH increments (e.g., 0.2-0.5 pH units) covering a range from approximately pH 3 to 9.

-

Preparation of TNS Working Solution: Dilute the TNS stock solution in an appropriate aqueous buffer to a final working concentration (e.g., 6 µM).

-

Assay Setup:

-

To each well of the 96-well plate, add a defined volume of each buffer from the pH series.

-

Add a small, constant volume of the LNP suspension to each well. The final lipid concentration should be optimized for the assay (e.g., 25-50 µM).

-

Add the TNS working solution to each well.

-

The final volume in each well should be consistent.

-

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) in the dark to allow for equilibration and to prevent photobleaching of the TNS probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader. The typical excitation and emission wavelengths for TNS are approximately 321 nm and 447 nm, respectively.

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

The resulting data should yield a sigmoidal curve.

-

Fit the data to a four-parameter logistic equation or a similar sigmoidal dose-response model.

-

The pKa is determined as the pH value at which 50% of the maximum fluorescence intensity is observed.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for determining the apparent pKa of LNPs.

References

Foundational Research on LNP Lipid-5 for Gene Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding the ionizable amino lipid, Lipid-5, for the delivery of genetic material. The information presented is primarily derived from the seminal work of Sabnis et al. in their 2018 Molecular Therapy publication, which introduced a novel series of amino lipids designed to enhance the efficacy and safety of mRNA-based therapeutics. This document details the physicochemical properties, in vivo performance, and the experimental protocols utilized in the foundational studies of Lipid-5, offering a comprehensive resource for researchers in the field of gene delivery.

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational research on Lipid-5, comparing its performance with the benchmark ionizable lipid, DLin-MC3-DMA (MC3).

Table 1: Physicochemical Properties of Lipid Nanoparticles (LNPs)

| Ionizable Lipid | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Apparent pKa |

| Lipid 5 | >95 | 80 - 100 | <0.1 | 6.7 |

| MC3 | >95 | 80 - 100 | <0.1 | 6.7 |

Data extracted from Sabnis et al., 2018.[1][2]

Table 2: In Vivo Efficacy in Rodents (Firefly Luciferase mRNA Reporter)

| Ionizable Lipid | Dose (mg/kg) | Peak Luciferase Expression (relative to MC3) | Duration of Expression |

| Lipid 5 | 0.05 | ~2-fold higher | Sustained over 72 hours |

| MC3 | 0.05 | 1 (control) | Declines after 24 hours |

Data represents findings from studies in CD-1 mice, as reported by Sabnis et al., 2018.[1][2]

Table 3: Pharmacokinetics and Protein Production in Non-Human Primates (hEPO mRNA)

| Ionizable Lipid | Dose (mg/kg) | Peak hEPO Concentration (ng/mL) | AUC (Area Under the Curve) | Plasma Clearance |

| Lipid 5 | 0.01 | Significantly Higher vs. MC3 | >2-fold higher than MC3 | Faster than MC3 |

| MC3 | 0.01 | Lower Peak Concentration | Lower AUC | Slower Clearance |

Data from studies in cynomolgus monkeys, as reported by Sabnis et al., 2018.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on Lipid-5.

LNP Formulation Protocol

This protocol outlines the preparation of LNPs using a microfluidic mixing technique.[1][2]

Materials:

-

Ionizable lipid (Lipid 5 or MC3)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

mRNA in 6.25 mM sodium acetate (B1210297) buffer (pH 5)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixer (e.g., from Precision Nanosystems)

-

Dialysis cassettes

Procedure:

-

Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

-

Prepare the aqueous phase by dissolving the mRNA in a 6.25 mM sodium acetate buffer at pH 5.

-

Combine the lipid-ethanol mixture with the mRNA-acetate buffer at a 1:3 volume ratio (ethanol:aqueous) using a microfluidic mixer.

-

Collect the resulting LNP formulation.

-

Dialyze the formulation against PBS (pH 7.4) for a minimum of 18 hours to remove ethanol and unencapsulated material.

-

Characterize the LNPs for particle size, PDI, and encapsulation efficiency.

In Vivo Studies in Rodents and Non-Human Primates

This protocol describes the general procedure for evaluating LNP efficacy in animal models.[1][2]

Animal Models:

-

CD-1 mice (female, 18-22 g)

-

Sprague-Dawley rats (male, 225-250 g)

-

Cynomolgus monkeys

Procedure:

-

Administer the LNP-formulated mRNA to the animals via intravenous (i.v.) bolus injection or infusion. Dosing is typically weight-based (mg of mRNA per kg of body weight).

-

Collect blood samples at predetermined time points post-administration (e.g., 6, 24, 48, 72 hours).

-

Process blood samples to isolate serum or plasma.

-

Quantify the expression of the reporter protein (e.g., luciferase activity or hEPO concentration) using appropriate assay kits (e.g., ELISA).

-

For pharmacokinetic studies, quantify the concentration of the ionizable lipid in plasma and tissues at various time points using a suitable analytical method like liquid chromatography-mass spectrometry (LC-MS).

-

For toxicology studies, monitor animal health, body weight, and conduct histopathological analysis of major organs.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes described in the foundational research on Lipid-5.

Caption: LNP Formulation Workflow using Microfluidic Mixing.

Caption: Proposed Mechanism of Improved Endosomal Escape with Lipid-5.

References

An In-Depth Technical Guide to LNP Lipid-5: Core Features of a Leading Ionizable Lipid for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LNP Lipid-5 (also known as Compound Lipid 2), a novel ionizable amino lipid developed by Moderna Therapeutics. We will delve into its key features, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug delivery and nucleic acid therapeutics.

Core Features of this compound

This compound is a critical component in the formulation of lipid nanoparticles (LNPs) designed for the efficient delivery of messenger RNA (mRNA). Its structure and physicochemical properties are optimized to address the key challenges in mRNA delivery, namely encapsulation, stability, and intracellular release.

A key characteristic of this compound is its pH-dependent charge. It possesses a titratable amine head group, which remains largely neutral at physiological pH (around 7.4) and becomes protonated (positively charged) in acidic environments, such as within the endosome. This property is crucial for both the efficient encapsulation of negatively charged mRNA during LNP formulation and for facilitating the release of the mRNA payload into the cytoplasm of target cells. The apparent pKa of LNPs formulated with Lipid-5 has been reported to be 6.56, an optimal value for promoting endosomal escape.[1]

The unique chemical structure of this compound, featuring ester linkages in its lipid tails, is designed to be biodegradable. This biodegradability is a significant safety feature, as it allows for the lipid to be broken down into smaller, non-toxic components and cleared from the body, reducing the potential for lipid accumulation and associated toxicities, especially with repeat dosing.

Quantitative Performance Data

The performance of LNPs formulated with Lipid-5 has been evaluated in various preclinical models. The following tables summarize key quantitative data, providing a comparative overview of its physicochemical properties and in vivo efficacy.

Table 1: Physicochemical Characterization of Lipid-5 LNPs

| Parameter | Value | Method of Determination |

| Apparent pKa | 6.56 | 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay |

| Particle Size (Diameter) | ~80-100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | > 90% | RiboGreen Assay |

Note: The specific values for particle size, PDI, and encapsulation efficiency can vary depending on the formulation process and the specific mRNA cargo.

Table 2: In Vivo Efficacy of Lipid-5 LNPs for mRNA Delivery

| Species | mRNA Cargo | Dose | Observed Effect |

| Mouse | Human Erythropoietin (hEPO) | 0.05 mg/kg | Sustained hEPO expression over multiple weekly doses |

| Rat | Human Erythropoietin (hEPO) | Not Specified | Efficient hEPO expression |

| Non-human Primate (Cynomolgus) | Not Specified | Not Specified | Safe and efficient mRNA delivery with repeat dosing |

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vivo evaluation of LNPs containing Lipid-5. These protocols are based on established methods in the field and are intended to provide a practical guide for researchers.

LNP Formulation via Microfluidic Mixing

Objective: To formulate mRNA-loaded LNPs using Lipid-5 through a rapid and reproducible microfluidic mixing process.

Materials:

-

This compound (in ethanol)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

-

Cholesterol (in ethanol)

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

-

mRNA (in an acidic buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

-

Prepare a lipid stock solution in ethanol (B145695) containing this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

-

Dilute the mRNA to the desired concentration in the acidic buffer.

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

-

Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

-

Sterile-filter the final LNP formulation.

Characterization of LNPs

Objective: To determine the key physicochemical properties of the formulated LNPs.

Methods:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.

-

Encapsulation Efficiency: Quantified using a fluorescent dye-binding assay, such as the RiboGreen assay. The fluorescence of the encapsulated mRNA is measured after lysing the LNPs with a detergent (e.g., Triton X-100) and compared to the fluorescence of the intact LNP suspension. The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

-

Apparent pKa: Determined using the TNS assay. TNS is a fluorescent probe that binds to the hydrophobic core of LNPs, and its fluorescence intensity changes with the protonation state of the ionizable lipid. The fluorescence is measured over a range of pH values, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

In Vivo Evaluation of mRNA Delivery

Objective: To assess the efficacy of Lipid-5 LNPs in delivering functional mRNA in a living organism.

Procedure:

-

Administer the LNP-encapsulated mRNA to the animal model (e.g., mouse) via the desired route (e.g., intravenous injection).

-

At predetermined time points, collect blood samples to measure the levels of the protein encoded by the delivered mRNA (e.g., hEPO) using an enzyme-linked immunosorbent assay (ELISA).

-

To assess biodistribution and lipid clearance, tissues of interest (e.g., liver, spleen) can be harvested at the end of the study.

-

Lipid levels in tissues can be quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Visualizing the Mechanism and Workflow

Graphviz diagrams are provided below to illustrate key processes involving this compound.

Caption: LNP formulation workflow using microfluidic mixing.

Caption: Proposed mechanism of endosomal escape for Lipid-5 LNPs.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its favorable pKa, biodegradability, and demonstrated in vivo efficacy make it a compelling choice for the development of next-generation nucleic acid therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to understand and utilize this promising technology. Further research will continue to elucidate the structure-activity relationships of ionizable lipids, paving the way for even more potent and safer delivery vehicles in the future.

References

An In-Depth Technical Guide to LNP Lipid-5 for Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

LNP Lipid-5, also known as Compound Lipid 2, is a proprietary ionizable amino lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of novel therapeutics, particularly messenger RNA (mRNA). Its unique chemical structure facilitates the efficient encapsulation of genetic material and promotes its delivery into target cells. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, formulation strategies, and preclinical data, to support its exploration for a wide range of therapeutic applications.

Core Properties of this compound

This compound is characterized by the following molecular specifications:

| Property | Value |

| Chemical Name | Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate |

| Molecular Formula | C44H82N4O |

| Molecular Weight | 683.15 g/mol |

| CAS Number | 2430034-00-5 |

Formulation of this compound Nanoparticles

The successful delivery of mRNA using this compound is highly dependent on the precise formulation of the lipid nanoparticle. A standard formulation involves the combination of this compound with other lipid components, typically in a specific molar ratio, to ensure stability, efficient encapsulation, and optimal in vivo performance.

Standard Lipid Composition

A common molar ratio for formulating LNPs with ionizable lipids like this compound is a four-component system. While specific ratios for this compound are often proprietary, a representative formulation for ionizable lipid-based LNPs is provided below. Researchers should optimize these ratios for their specific mRNA cargo and therapeutic application.

| Component | Molar Ratio (%) |

| Ionizable Lipid (e.g., this compound) | 50 |

| Helper Phospholipid (e.g., DSPC) | 10 |

| Cholesterol | 38.5 |

| PEG-Lipid (e.g., DMG-PEG2000) | 1.5 |

Experimental Protocols

LNP Formulation via Microfluidics

Microfluidic mixing is a reproducible and scalable method for producing uniform LNPs. The following protocol outlines a general procedure for formulating this compound nanoparticles encapsulating mRNA.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassettes (10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 12.5 mM).

-

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.

-

Microfluidic Mixing:

-

Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous (mRNA) phase to the organic (lipid) phase (e.g., 3:1) on the microfluidic device.

-

Load the lipid solution and the mRNA solution into their respective syringes.

-

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

-

Purification:

-

Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH.

-

-

Characterization:

-

Characterize the resulting LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

In Vitro Characterization of this compound Formulations

The physicochemical properties of the formulated LNPs are critical determinants of their in vivo performance. The following table presents typical characterization data for ionizable lipid-based LNPs, which can be used as a benchmark for this compound formulations.

| Parameter | Typical Value |

| Particle Size (nm) | 80 - 120 |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV) | Neutral to slightly negative at pH 7.4 |

| Encapsulation Efficiency (%) | > 90% |

In Vivo Efficacy Assessment: Luciferase Reporter Gene Expression

To evaluate the in vivo delivery efficiency of this compound formulations, a common method is to encapsulate mRNA encoding a reporter protein, such as firefly luciferase, and measure its expression in a murine model.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

Administration: Administer the this compound-mRNA-luciferase formulation via the desired route (e.g., intravenous injection).

-

Bioluminescence Imaging: At various time points post-administration (e.g., 6, 24, 48 hours), inject the mice with a luciferin (B1168401) substrate and perform in vivo bioluminescence imaging using an appropriate imaging system.

-

Data Analysis: Quantify the bioluminescent signal in target organs (e.g., liver, spleen) to determine the level of protein expression.

Expected In Vivo Protein Expression:

| Organ | Relative Luciferase Expression (arbitrary units) |

| Liver | ++++ |

| Spleen | ++ |

| Lungs | + |

| Other | +/- |

(Note: The level of expression is dependent on the specific formulation, dose, and route of administration.)

Mechanism of Action and Cellular Delivery

The delivery of mRNA by this compound involves a multi-step process that begins with administration and culminates in the translation of the mRNA into protein within the target cell's cytoplasm.

Cellular Uptake and Endosomal Escape Workflow

Caption: Cellular uptake and endosomal escape of this compound.

The ionizable nature of this compound is crucial for its function. At physiological pH (around 7.4), the lipid remains largely neutral, which helps to minimize non-specific interactions in the bloodstream and reduce potential toxicity. Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment protonates the amino head group of this compound, leading to a net positive charge on the LNP. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated by the cell's machinery to produce the therapeutic protein.[1][][3]

Preclinical Safety and Toxicology

Preclinical studies are essential to evaluate the safety profile of this compound. While comprehensive GLP toxicology data for this compound is not publicly available, general safety considerations for ionizable lipid-based LNPs include evaluating potential inflammatory responses and off-target effects. Studies on similar ionizable lipids have indicated a generally favorable safety profile, with rapid metabolism and clearance from the body.[4][5][6]

A study on the metabolism and elimination of a [14C]-labeled version of a lipid with a similar structure to this compound in Sprague-Dawley rats demonstrated that the lipid was rapidly metabolized, primarily through ester hydrolysis. The resulting metabolites were then further processed via β-oxidation. The study found that over 90% of the administered radiolabeled dose was recovered in the urine (approximately 65%) and feces (approximately 35%) within 72 hours, indicating efficient renal and hepatic clearance. Intact lipid was cleared from the plasma within 10 hours. These findings suggest a low potential for long-term accumulation and associated toxicity.

Conclusion

This compound is a promising ionizable lipid for the development of novel mRNA-based therapeutics. Its chemical properties enable the formulation of stable LNPs with high encapsulation efficiency, leading to effective in vivo delivery and protein expression. The provided protocols and data serve as a foundational guide for researchers to explore the potential of this compound in a variety of therapeutic areas. Further optimization of formulations and comprehensive safety assessments will be critical for the clinical translation of this compound-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 3. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonclinical safety evaluation of a novel ionizable lipid for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Formulation and Characterization of Lipid Nanoparticles for mRNA Encapsulation

Introduction

Lipid Nanoparticles (LNPs) have become the leading platform for the in vivo delivery of RNA therapeutics, most notably demonstrated by the successful mRNA-based COVID-19 vaccines.[1][2] These sophisticated delivery vehicles are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][4][5] The ionizable lipid is critical, as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA during formulation.[4][6] Upon cellular uptake into the endosome, the acidic environment protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation.[][8][9]

This document provides a detailed protocol for the formulation of mRNA-LNPs using a microfluidic mixing technique, a method renowned for producing particles with uniform size and high encapsulation efficiency.[6][10][11] It also outlines the essential characterization assays required to ensure the quality and consistency of the formulated LNPs. While this protocol specifies a standard lipid composition, it can be adapted for various ionizable lipids, including proprietary lipids such as "LNP Lipid-5".

LNP Formulation and Characterization Workflow

The overall process involves preparing the lipid and mRNA solutions, mixing them in a microfluidic device to induce self-assembly of the LNPs, purifying the formulation through dialysis, and finally, characterizing the particles for critical quality attributes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

Application Note and Protocol: A Step-by-Step Guide for the Preparation of LNP Lipid-5 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, exemplified by their critical role in mRNA-based vaccines.[1] The precise composition and manufacturing process of these LNPs are paramount to their success, influencing encapsulation efficiency, particle size, stability, and the overall efficacy of the therapeutic payload.[1] This document provides a comprehensive, step-by-step guide for the formulation of LNPs utilizing a hypothetical ionizable lipid, termed "Lipid-5." The principles and methodologies detailed herein are founded on established LNP production techniques and can be adapted and optimized for specific research applications.

The fundamental principle of LNP formation involves the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid cargo at a low pH.[1] This process facilitates the self-assembly of lipids into nanoparticles, encapsulating the nucleic acid. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid.[2][3][4]

Key Components of LNP Formulations

The composition of the lipid mixture is a critical factor that influences the physicochemical properties and biological activity of the LNPs.

| Component | Example | Molar Ratio (%) | Function |